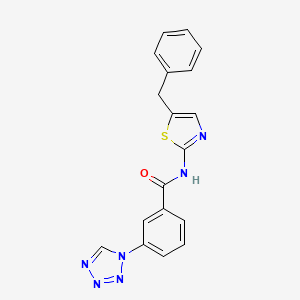

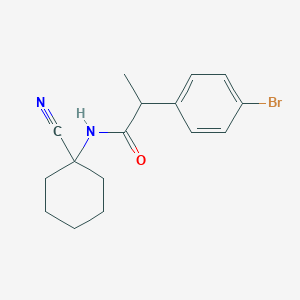

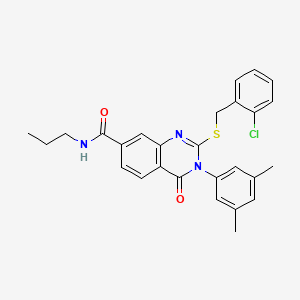

![molecular formula C13H17N3OS B2864409 N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine CAS No. 2200393-87-7](/img/structure/B2864409.png)

N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidin-4-ones involve heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications

Antimicrobial Activity

Compounds within the thieno[2,3-d]pyrimidin-4-one series, which share a structural similarity to the compound , have been identified to possess antimicrobial properties . These properties make them potential candidates for the development of new antibiotics or antiseptic agents. The specific mechanisms by which they exert their antimicrobial effects could be a subject of further research, potentially leading to novel treatments for bacterial infections.

Antifungal Applications

Similarly, the thieno[2,3-d]pyrimidin-4-one derivatives are known to exhibit fungicidal activities . This suggests that our compound could be synthesized and tested for its efficacy against various fungal strains. Research in this area could contribute to the fight against fungal infections, which are becoming increasingly resistant to current medications.

Anti-inflammatory Properties

The anti-inflammatory potential of thieno[2,3-d]pyrimidin-4-one derivatives has been documented . This indicates that “N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine” might be used in the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis or asthma.

Cancer Research

Thieno[2,3-d]pyrimidin-4-ones have shown anticancer activities in various studies . Research into the compound’s potential as an anticancer agent could lead to the discovery of new pathways for cancer treatment, particularly if it can be shown to target specific cancer cells without affecting healthy ones.

Analgesic Effects

The structural analogs of the compound have been explored for their analgesic (pain-relieving) effects . This suggests that “N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine” could be a candidate for the development of new pain management medications, especially for chronic pain conditions.

CNS Disorders

Derivatives of thieno[2,3-d]pyrimidin-4-carboxylic acid, which are structurally related to our compound, have been used as intermediates in the synthesis of GABA B receptor modulators . These modulators are potentially useful for the treatment of central nervous system disorders. Therefore, the compound could be valuable in the synthesis of drugs aimed at treating neurological conditions such as epilepsy or anxiety.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, are known to have diverse biological activities .

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thieno[3,2-d]pyrimidines, however, are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Thieno[3,2-d]pyrimidines are known to have various effects at the molecular and cellular levels .

properties

IUPAC Name |

N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-yloxycyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-16(2)10-4-3-5-11(10)17-12-9-6-7-18-13(9)15-8-14-12/h6-8,10-11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBFKZYHFSJIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

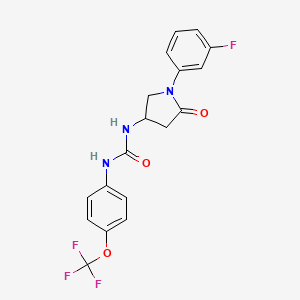

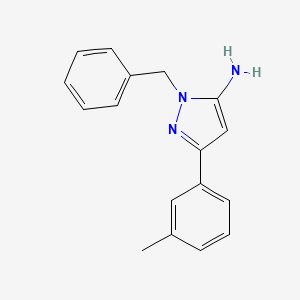

![1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2864328.png)

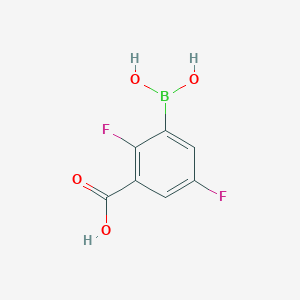

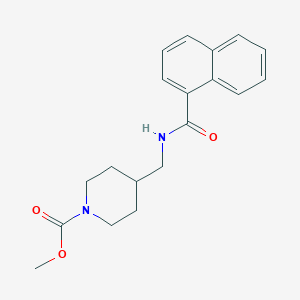

![(E)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2864338.png)

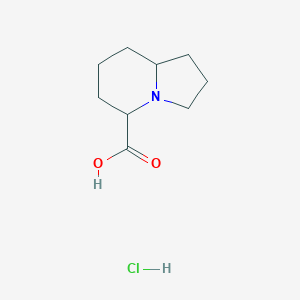

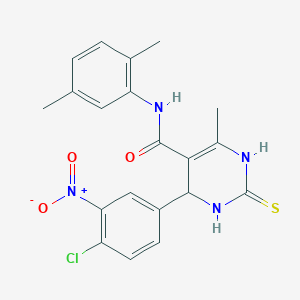

![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)

![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2864348.png)